molecular formula C12H12F2N2O3 B1499177 (S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 167010-30-2

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B1499177
CAS No.: 167010-30-2
M. Wt: 270.23 g/mol
InChI Key: KDZFVXPBLHNVNS-NSHDSACASA-N
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Description

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H12F2N2O3 and its molecular weight is 270.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of action

    Without specific studies, it’s hard to predict the exact target of this compound. These drugs target bacterial protein synthesis .

    Mode of action

    If this compound acts like other 2-oxazolidinone antibiotics, it might bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

    Biochemical pathways

    Again, if this compound is similar to other 2-oxazolidinone antibiotics, it would affect the protein synthesis pathway in bacteria .

    Pharmacokinetics

    The ADME properties of this compound are unknown without specific studies. Many 2-oxazolidinone antibiotics are well absorbed and widely distributed in the body .

    Result of action

    If this compound has antibacterial activity, the result of its action would be the inhibition of bacterial growth or bacterial death due to the disruption of protein synthesis .

    Action environment

    The action of this compound, like other antibiotics, could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the bacterial species (like the presence of resistance mechanisms) .

Properties

IUPAC Name

N-[[(5S)-3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFVXPBLHNVNS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653098
Record name N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167010-30-2
Record name N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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